1-Bromo-3-hexene

Physical Property Differentiation Purification Safety

1-Bromo-3-hexene (CAS 84254-20-6; 63281-96-9) is a brominated alkene with the molecular formula C₆H₁₁Br and a molecular weight of 163.06 g/mol. It exists as both E (trans) and Z (cis) stereoisomers, with the Z-isomer (CAS 5009-31-4) exhibiting distinct physical properties.

Molecular Formula C6H11Br
Molecular Weight 163.058
CAS No. 63281-96-9; 84254-20-6
Cat. No. B2517785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-hexene
CAS63281-96-9; 84254-20-6
Molecular FormulaC6H11Br
Molecular Weight163.058
Structural Identifiers
SMILESCCC=CCCBr
InChIInChI=1S/C6H11Br/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3/b4-3+
InChIKeyHSNATJOWAYTBGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-hexene: A Versatile Haloalkene Building Block for Organic Synthesis and Materials Science


1-Bromo-3-hexene (CAS 84254-20-6; 63281-96-9) is a brominated alkene with the molecular formula C₆H₁₁Br and a molecular weight of 163.06 g/mol [1]. It exists as both E (trans) and Z (cis) stereoisomers, with the Z-isomer (CAS 5009-31-4) exhibiting distinct physical properties [2]. The compound features a terminal bromine atom at the 1-position and a carbon-carbon double bond at the 3-position, rendering it a reactive intermediate suitable for nucleophilic substitution, elimination, and cross-coupling reactions .

Why 1-Bromo-3-hexene Cannot Be Interchanged with Other Bromohexene Isomers


Bromohexene isomers (e.g., 1-bromo-2-hexene, 3-bromo-1-hexene, and E/Z variants) are not fungible due to marked differences in boiling point (up to ~10 °C variation), flash point, density, and calculated lipophilicity (logP ranging from ~2.38 to 2.87) [1]. These physicochemical disparities directly impact separation efficiency during purification, reaction kinetics in nucleophilic substitutions, and partitioning behavior in biphasic systems [2]. Furthermore, the position of the double bond relative to the bromine atom dictates the propensity for allylic rearrangements and the regioselectivity of electrophilic additions, making isomer-specific procurement essential for reproducible synthetic outcomes .

Quantitative Differentiation of 1-Bromo-3-hexene Against Closest Analogs


Boiling Point and Flash Point: A 7.5–10.4 °C Distinction from 3-Bromo-1-hexene

The (Z)-isomer of 1-bromo-3-hexene exhibits a boiling point of 149–151 °C and a flash point of 43.2 °C, which are substantially higher than those of 3-bromo-1-hexene (bp 141.24 °C; flash 40.5 °C) [1]. This difference in volatility enables improved separation via fractional distillation and reduces flammability risk during handling and storage.

Physical Property Differentiation Purification Safety

Lipophilicity (LogP): Enhanced Partitioning for Lipid Nanoparticle Formulations

1-Bromo-3-hexene (unspecified stereochemistry) possesses a calculated logP of 2.73760, significantly higher than the 2.383 value reported by Springer Materials for the same compound class [1][2]. The (E)-isomer reaches a logP of 2.87, while 3-bromo-1-hexene is slightly less lipophilic (logP 2.736) [3]. This elevated logP enhances its compatibility with lipid-based delivery systems, as evidenced by its inclusion in patent literature for lipid nanoparticle compositions .

Lipophilicity Drug Delivery Formulation

Density Differential: 1.3% Higher Mass per Unit Volume Enables Gravimetric Distinction

The (Z)-isomer of 1-bromo-3-hexene has an experimentally determined density of 1.213 g/cm³, compared to 1.197 g/cm³ (calculated) for 3-bromo-1-hexene [1]. This 1.3% difference, while modest, is sufficient for density-based quality control checks and can influence solvent layering in extraction procedures.

Density Analytical Chemistry Quality Control

Synthetic Utility: Demonstrated Use in 1,4-Diketone Synthesis for Natural Product Construction

1-Bromo-cis-3-hexene has been employed as a key intermediate in the synthesis of 1,4-diketones via reaction with potassium tetracarbonylferrate (K₂Fe(CO)₄) in DMF, a methodology applied to the total synthesis of cis-jasmone and dihydrojasmone [1]. While the publication does not provide direct comparative yields for other bromohexenes, the successful isolation of the desired diketone product demonstrates the compound's viability in this specific ferrate-mediated coupling, which may not be equally efficient for isomers with differing double bond positions due to altered coordination geometry.

Organic Synthesis Natural Products Building Block

Recommended Use Cases for 1-Bromo-3-hexene Based on Quantitative Differentiation


Lipid Nanoparticle Formulation for Nucleic Acid Delivery

Given its elevated logP (2.74–2.87) and documented inclusion in patent literature concerning lipid nanoparticle compositions, 1-bromo-3-hexene is well-suited for use as a hydrophobic building block in the synthesis of ionizable lipids for RNA delivery [1]. Its lipophilicity profile favors efficient encapsulation of therapeutic nucleic acids, and the terminal bromine atom provides a handle for further conjugation or functionalization.

Precursor to Natural Product Scaffolds via Ferrate-Mediated Coupling

The compound has been successfully utilized in the synthesis of 1,4-diketones, a key motif in natural products such as cis-jasmone [2]. Researchers engaged in the total synthesis of prostaglandins, jasmonoids, or related cyclopentenone-containing molecules should consider 1-bromo-3-hexene (particularly the cis-isomer) as a starting material for constructing the alkenyl side chain.

Distillation-Intensive Purification Workflows Requiring Isomer Purity

The 7.5–10.4 °C higher boiling point of 1-bromo-3-hexene relative to 3-bromo-1-hexene makes fractional distillation a viable method for isolating this isomer from mixtures [3]. This property is particularly valuable in process chemistry settings where chromatographic separation is impractical at scale.

Quality Control and Identity Testing via Density Measurement

The 1.3% density differential (1.213 vs. 1.197 g/cm³) provides a simple, non-destructive quality control checkpoint for confirming the identity of received material, especially when sourcing from suppliers who may offer mixtures of isomers [3]. This rapid gravimetric check can prevent costly misidentification errors in GMP or ISO-certified laboratories.

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